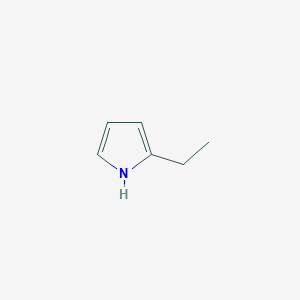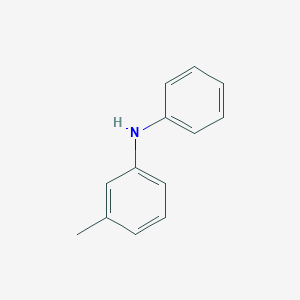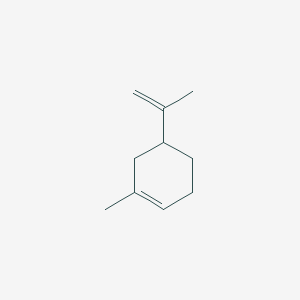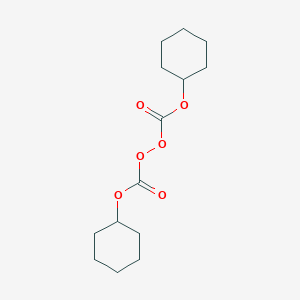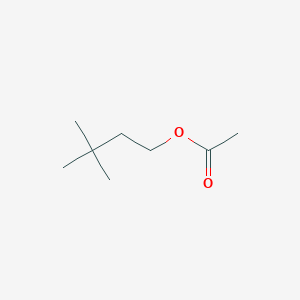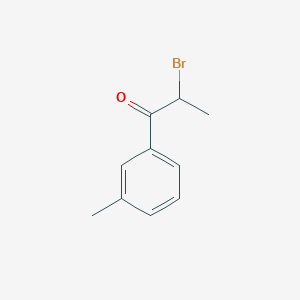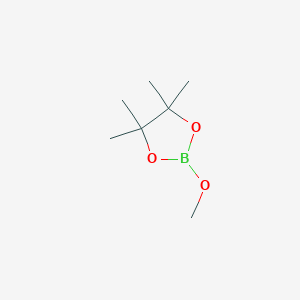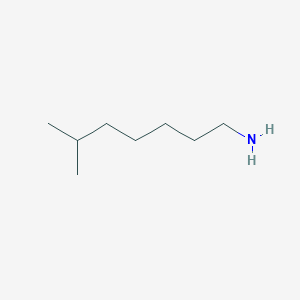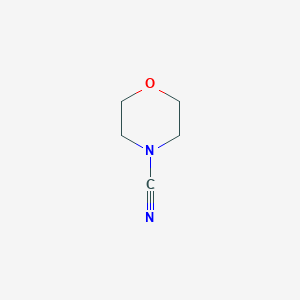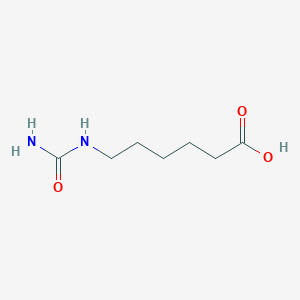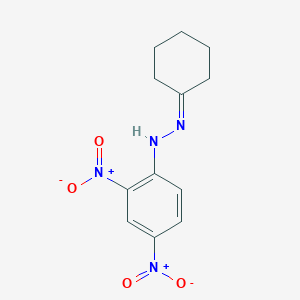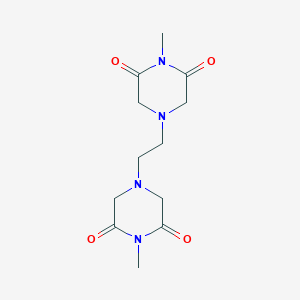
4,4'-Ethylenebis(1-methyl-2,6-piperazinedione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
'4,4'-Ethylenebis(1-methyl-2,6-piperazinedione)' is a chemical compound commonly known as EMED. It is a cyclic imide derivative of ethylenediamine and is widely used in scientific research applications due to its unique properties. EMED is a potent inhibitor of metalloproteinases, which are enzymes responsible for the degradation of extracellular matrix proteins.
作用機序
EMED inhibits the activity of metalloproteinases by binding to the zinc ion in the enzyme's active site. This binding prevents the enzyme from cleaving extracellular matrix proteins, thereby inhibiting tissue remodeling and repair. Additionally, EMED has been shown to induce apoptosis in cancer cells by inhibiting the activity of matrix metalloproteinase-2.
生化学的および生理学的効果
EMED has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, reduce the inflammation response, and improve cardiac function. Additionally, EMED has been shown to induce apoptosis in cancer cells by inhibiting the activity of matrix metalloproteinase-2.
実験室実験の利点と制限
EMED has various advantages and limitations for lab experiments. One of the advantages is its potent inhibitory effect on metalloproteinases, which makes it a valuable tool for investigating the role of metalloproteinases in various pathological conditions. However, EMED has some limitations, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are various future directions for EMED research. One potential future direction is investigating the role of EMED in the treatment of cancer. EMED has been shown to induce apoptosis in cancer cells, and further research could investigate its potential as a cancer treatment. Additionally, future research could investigate the potential of EMED in the treatment of other pathological conditions, such as cardiovascular diseases and inflammation.
Conclusion
In conclusion, EMED is a cyclic imide derivative of ethylenediamine that is widely used in scientific research applications due to its potent inhibitory effect on metalloproteinases. It is synthesized by reacting ethylenediamine with maleic anhydride and methylamine. EMED has various biochemical and physiological effects, including inhibiting the migration and invasion of cancer cells, reducing the inflammation response, and improving cardiac function. EMED has various advantages and limitations for lab experiments, and future research could investigate its potential as a cancer treatment and in the treatment of other pathological conditions.
合成法
EMED can be synthesized by reacting ethylenediamine with maleic anhydride. The reaction leads to the formation of a cyclic imide derivative, which is then further reacted with methylamine to yield EMED. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
EMED is widely used in scientific research applications due to its potent inhibitory effect on metalloproteinases. Metalloproteinases are a family of enzymes responsible for the degradation of extracellular matrix proteins, which play a crucial role in tissue remodeling and repair. EMED has been shown to inhibit the activity of various metalloproteinases, including collagenase, gelatinase, and stromelysin. Therefore, it has been used in various studies to investigate the role of metalloproteinases in various pathological conditions, such as cancer, inflammation, and cardiovascular diseases.
特性
CAS番号 |
1155-54-0 |
|---|---|
製品名 |
4,4'-Ethylenebis(1-methyl-2,6-piperazinedione) |
分子式 |
C12H18N4O4 |
分子量 |
282.3 g/mol |
IUPAC名 |
1-methyl-4-[2-(4-methyl-3,5-dioxopiperazin-1-yl)ethyl]piperazine-2,6-dione |
InChI |
InChI=1S/C12H18N4O4/c1-13-9(17)5-15(6-10(13)18)3-4-16-7-11(19)14(2)12(20)8-16/h3-8H2,1-2H3 |
InChIキー |
OPWGVQGWPKYWOA-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)C |
正規SMILES |
CN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)C |
その他のCAS番号 |
1155-54-0 |
同義語 |
4,4'-ethylenebis(1-methyl-2,6-piperazinedione) ICRF 158 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



